Iferanserin

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

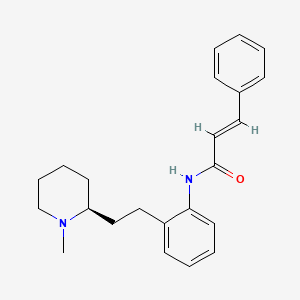

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIPFQUBOVWAQW-UEBLJOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Record name | Iferanserin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iferanserin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030346 | |

| Record name | Iferanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58754-46-4, 951155-17-2 | |

| Record name | Iferanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iferanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iferanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iferanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFERANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Iferanserin (S-MPEC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin, also known by its developmental code name S-MPEC or VEN-309, is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Initially investigated for its potential therapeutic application in the treatment of internal hemorrhoid disease, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, a summary of its clinical trial data, and detailed experimental protocols relevant to its pharmacological characterization. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

Core Compound Information

This compound is a synthetic molecule designed to selectively block the action of serotonin at the 5-HT2A receptor.

| Property | Data |

| Synonyms | S-MPEC, VEN-309, MSA-100 |

| Chemical Formula | C23H28N2O |

| Molecular Weight | 348.49 g/mol |

| IUPAC Name | (E)-N-(2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)phenyl)-3-phenylacrylamide |

| CAS Number | 58754-46-4 |

| Development Status | Discontinued |

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound functions as a selective antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway. In the context of hemorrhoidal disease, the therapeutic rationale was based on the understanding that serotonin can promote vasoconstriction and platelet aggregation through 5-HT2A receptors located on vascular smooth muscle. By blocking these receptors, this compound was hypothesized to counteract these effects, potentially reducing the vascular symptoms associated with hemorrhoids.

Signaling Pathway

The antagonism of the 5-HT2A receptor by this compound interrupts the canonical Gq signaling cascade initiated by serotonin.

Clinical Trials and Development

This compound underwent clinical development for the topical treatment of symptomatic hemorrhoids.

Phase IIb Clinical Trial

A prospective, randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and tolerability of a 10 mg twice-daily intra-anal ointment formulation of this compound.

Table 1: Summary of Phase IIb Clinical Trial Efficacy Results

| Endpoint | This compound Group | Placebo Group | p-value |

| Cessation of Bleeding (by Day 14) | 57% of patients | 20% of patients | < 0.05 |

| Cessation of Itching (by Day 14) | 59% of patients | 32% of patients | < 0.05 |

| Cessation of Pain (by Day 7, sustained to Day 14) | 50% of patients | 18% of patients | < 0.05 |

Data extracted from a secondary source reporting on the Phase IIb trial.

Phase III Clinical Trial and Discontinuation

Following the promising results of the Phase IIb trial, a pivotal Phase III study was initiated (NCT01355874). This trial randomized 603 patients to receive either this compound or a placebo. The primary endpoint was the cessation of bleeding from day 7 through day 14 of treatment, with secondary endpoints including the elimination of itching and pain over the same period.

The Phase III trial failed to demonstrate a statistically significant improvement for this compound over placebo for both the primary and secondary endpoints. As a result of these findings, the clinical development of this compound (VEN 309) for the treatment of hemorrhoidal disease was discontinued.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize 5-HT2A receptor antagonists like this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a standard method to determine the binding affinity of a compound for the 5-HT2A receptor.

Protocol Details:

-

Membrane Preparation:

-

Homogenize a cell line or tissue known to express the 5-HT2A receptor (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known 5-HT2A antagonist is used instead of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation.

Protocol Details:

-

Cell Preparation:

-

Plate cells expressing the 5-HT2A receptor (e.g., HEK293 cells) in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value by plotting the inhibition against the log of the this compound concentration.

-

Conclusion

This compound (S-MPEC) is a selective 5-HT2A receptor antagonist that showed initial promise in a Phase IIb clinical trial for the treatment of hemorrhoid disease. However, the subsequent pivotal Phase III trial failed to meet its primary efficacy endpoints, leading to the discontinuation of its clinical development. This technical guide has provided a detailed overview of this compound, including its mechanism of action, clinical trial outcomes, and relevant experimental protocols. While this compound did not achieve clinical success, the information presented here may be of value to researchers working on the development of new 5-HT2A receptor modulators for various therapeutic indications.

References

Iferanserin: A Technical Guide to a Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Iferanserin

This compound is a novel chemical entity that acts as a selective antagonist at the 5-HT2A receptor. It was under development as an intra-rectal ointment for the management of symptomatic internal hemorrhoids. The rationale for its use in this indication is based on the role of the 5-HT2A receptor in mediating vasoconstriction and platelet aggregation. By blocking this receptor, this compound is thought to modulate the vascular effects that contribute to the symptoms of hemorrhoid disease.

Mechanism of Action and Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-hydroxytryptamine), primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway in vascular smooth muscle cells is vasoconstriction. This compound, as a 5-HT2A receptor antagonist, competitively binds to the receptor, thereby preventing serotonin from initiating this signaling cascade.

Data Presentation

Receptor Binding Affinity

Specific binding affinity data (Ki values) for this compound are not publicly available. However, as a selective 5-HT2A antagonist, it is expected to exhibit high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. For illustrative purposes, the binding profile of a well-characterized 5-HT2A antagonist, Ketanserin, is provided below.

| Receptor | Radioligand | Ki (nM) - Ketanserin |

| 5-HT2A | [3H]-Ketanserin | ~1-3 |

| 5-HT2C | [3H]-Mesulergine | ~30-100 |

| α1-Adrenergic | [3H]-Prazosin | ~2-10 |

| H1 Histamine | [3H]-Pyrilamine | ~10-50 |

| Dopamine D2 | [3H]-Spiperone | >100 |

Table 1: Representative binding affinities for the selective 5-HT2A antagonist, Ketanserin. This table illustrates the expected selectivity profile for a compound like this compound.

Pharmacokinetic Properties

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for this compound have not been published. Given its development as an intra-rectal ointment for a localized effect, systemic absorption is likely designed to be minimal.

| Parameter | Value |

| Formulation | Intra-rectal ointment |

| Absorption | Expected to be low to minimize systemic side effects. |

| Distribution | Primarily localized to the site of application. |

| Metabolism | Not publicly available. |

| Excretion | Not publicly available. |

Table 2: General pharmacokinetic considerations for this compound based on its formulation and intended use.

Clinical Efficacy in Hemorrhoid Disease (Phase IIb Study)

A Phase IIb, randomized, double-blind, placebo-controlled trial evaluated the efficacy of 10 mg this compound ointment administered twice daily for 14 days in patients with symptomatic internal hemorrhoids.

| Symptom | This compound (n=59) | Placebo (n=52) | p-value |

| Cessation of Bleeding | 57% | 20% | <0.05 |

| Cessation of Itching | 59% | 32% | <0.05 |

| Cessation of Pain (at Day 7, sustained to Day 14) | 50% | 18% | Not reported |

Table 3: Summary of key efficacy endpoints from the Phase IIb clinical trial of this compound for hemorrhoid disease.

Experimental Protocols

The following are detailed, representative protocols for the types of in vitro assays used to characterize a selective 5-HT2A receptor antagonist like this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor using a known radioligand, [3H]-Ketanserin.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

[3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution).

-

[3H]-Ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).

-

Cell membranes (typically 50-100 µg of protein per well).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay for Functional Antagonist Activity

This protocol measures the ability of a test compound to block serotonin-induced calcium release in cells expressing the 5-HT2A receptor, providing a functional measure of its antagonist activity.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound) at various concentrations.

-

Agonist: Serotonin (5-HT).

-

A fluorescent plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye (e.g., Fluo-4 AM) diluted in assay buffer to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescent plate reader.

-

Agonist Stimulation: After establishing a stable baseline fluorescence reading, inject serotonin at a concentration that elicits a submaximal response (EC80) into the wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis:

-

The increase in fluorescence upon serotonin addition corresponds to the intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced response.

-

Conclusion

This compound is a selective 5-HT2A receptor antagonist that showed promise in clinical trials for the topical treatment of hemorrhoid disease. Its mechanism of action is predicated on the blockade of serotonin-induced, Gq/11-mediated vasoconstriction. While the discontinuation of its development has left a gap in the publicly available preclinical data, the established methodologies for characterizing 5-HT2A antagonists provide a clear path for the evaluation of similar compounds. The clinical findings with this compound underscore the potential of targeting the 5-HT2A receptor for vascular-related disorders. This guide serves as a technical resource for researchers in the field, amalgamating the known information on this compound and providing a practical framework for the study of selective 5-HT2A receptor modulators.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Iferanserin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin (also known as VEN-309 and S-MPEC) is a selective antagonist of the serotonin 5-HT2A receptor. Initially developed by Ventrus Biosciences for the topical treatment of hemorrhoid disease, its development was discontinued following Phase III clinical trials that did not meet their primary endpoints. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for a scientific audience. While specific preclinical pharmacological data and a detailed synthesis protocol are not extensively available in the public domain due to the cessation of its development, this document compiles the known information and proposes a likely synthetic route and relevant experimental methodologies based on analogous compounds.

Discovery and Development

The therapeutic concept of utilizing a 5-HT2A receptor antagonist for hemorrhoidal conditions was first proposed by Dr. Sam Amer in the early 1990s. The rationale was based on the role of serotonin in venous tone and inflammation. This compound is the S-isomer that was later isolated from a racemic mixture to potentially offer a better therapeutic profile.

Ventrus Biosciences licensed the compound, designated VEN-309, and advanced it through clinical development for the topical treatment of hemorrhoids.[1] The compound reached Phase III clinical trials. However, in 2012, Ventrus Biosciences announced that the pivotal Phase III trial of this compound ointment failed to demonstrate a statistically significant improvement over placebo for the primary endpoints of cessation of bleeding, itching, and pain.[2] Consequently, the development of this compound was discontinued.

Mechanism of Action

This compound is a selective antagonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound is thought to mitigate the effects of serotonin on vascular smooth muscle and inflammation, which are implicated in the pathophysiology of hemorrhoids.

Signaling Pathway of the 5-HT2A Receptor

Caption: 5-HT2A Receptor Signaling Pathway and Point of this compound Intervention.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-en-amide, a plausible synthetic route can be proposed. The synthesis would likely involve two key fragments: 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline and cinnamoyl chloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process:

-

Synthesis of the Aniline Moiety: The synthesis of the key intermediate, 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline, is a critical step. This would likely start from a commercially available chiral piperidine derivative.

-

Amide Bond Formation: The final step would be the coupling of the synthesized aniline derivative with cinnamoyl chloride via an amide bond formation reaction.

Caption: Proposed Synthetic Pathway for this compound.

Experimental Protocols

General Synthesis of Cinnamamides (Amide Coupling)

This protocol is a general representation of the final coupling step in the proposed synthesis of this compound.

-

Acid Chloride Formation: To a solution of cinnamic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield cinnamoyl chloride.

-

Amide Formation: The synthesized 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline (1.0 eq) is dissolved in an anhydrous aprotic solvent like pyridine or dichloromethane. The solution is cooled to 0 °C. Cinnamoyl chloride (1.1 eq), dissolved in the same solvent, is added dropwise to the aniline solution. The reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

5-HT2A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.5 mM EDTA, is used.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a method to assess the functional antagonist activity (IC50) of a test compound.

-

Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1) is cultured and seeded into 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined by non-linear regression analysis of the dose-response curve.

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Characterization Workflow for this compound.

Quantitative Data

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |

| Ketanserin | 5-HT2A | Radioligand Binding | 1-3 | |

| 5-HT2A | Functional (Ca²⁺) | 5-15 | ||

| M100907 | 5-HT2A | Radioligand Binding | 0.3-1 | |

| 5-HT2A | Functional (IP1) | 1-5 | ||

| Ritanserin | 5-HT2A | Radioligand Binding | 0.5-2 | |

| 5-HT2A | Functional (Ca²⁺) | 2-10 |

Note: The values presented are approximate ranges from various literature sources and are for comparative purposes only.

Conclusion

This compound was a promising selective 5-HT2A antagonist for a novel topical application in the treatment of hemorrhoid disease. Its development progressed to late-stage clinical trials, but ultimately, it failed to demonstrate clinical efficacy. While the detailed preclinical and manufacturing data remain largely proprietary, this guide has provided a comprehensive overview of its discovery, mechanism of action, and a plausible synthetic route based on established chemical principles. The case of this compound serves as an important example in drug development where a sound pharmacological rationale does not always translate to clinical success.

References

Iferanserin: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin is a selective serotonin 5-HT2A receptor antagonist that has been investigated for its therapeutic potential in various conditions, notably for the treatment of hemorrhoid disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identifiers

This compound, also known by its synonyms S-MPEC and VEN-309, is a synthetic molecule with a well-defined chemical structure.[3]

| Identifier | Value |

| IUPAC Name | (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide[2] |

| CAS Number | 58754-46-4[1] |

| Molecular Formula | C23H28N2O |

| Molecular Weight | 348.49 g/mol |

| SMILES | C[N]1CCCC[C@H]1CCc2ccccc2NC(=O)C=Cc3ccccc3 |

| InChI Key | UXIPFQUBOVWAQW-UEBLJOKOSA-N |

| PubChem CID | 6445539 |

Table 1: Chemical Identifiers for this compound

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information.

| Property | Value |

| Physical State | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO. A stock solution of 25 mg/mL in DMSO has been reported. A suspended solution of 2.5 mg/mL can be prepared in 20% SBE-β-CD in saline, and a clear solution of ≥ 2.5 mg/mL can be prepared in corn oil. |

| pKa | Not available |

Table 2: Physicochemical Properties of this compound

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central and peripheral nervous systems, as well as in other tissues such as smooth muscle and platelets. Serotonin (5-hydroxytryptamine, 5-HT) is the endogenous ligand for this receptor. By blocking the binding of serotonin to the 5-HT2A receptor, this compound inhibits the downstream signaling cascades that are normally initiated by receptor activation.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its antagonism of the 5-HT2A receptor. In the context of its investigation for hemorrhoid disease, it is proposed that intra-anal application of this compound may modify the local vascular effects of serotonin, thereby reducing symptoms such as bleeding and itching. A Phase IIb clinical trial has suggested that twice-daily intra-anal administration of 10 mg this compound was associated with a significant reduction in the severity of bleeding and itching compared to placebo.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature.

Signaling Pathways

The 5-HT2A receptor, the target of this compound, is known to couple to several intracellular signaling pathways. The primary and best-characterized pathway involves the activation of Gq/11 proteins.

Upon activation by serotonin, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. This compound, by blocking the initial activation of the 5-HT2A receptor, prevents this entire cascade.

The 5-HT2A receptor can also signal through β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling events.

Experimental Protocols

This generalized workflow outlines the key steps in characterizing a compound like this compound as a 5-HT2A receptor antagonist. It begins with the chemical synthesis and purification of the compound, followed by structural verification. In parallel, a suitable in vitro assay is developed, typically using a cell line that recombinantly expresses the human 5-HT2A receptor. A functional assay, such as a calcium flux assay that measures the release of intracellular calcium upon receptor activation, is commonly employed. The potency of the endogenous agonist (serotonin) is first determined. Then, the ability of this compound to inhibit the serotonin-induced response is measured at various concentrations. Data from these experiments can be used to perform a Schild analysis to determine the pA2 value, a measure of antagonist affinity. Finally, the selectivity of the compound is assessed by testing its activity against a panel of other receptors.

Conclusion

This compound is a selective 5-HT2A receptor antagonist with a defined chemical structure. Its pharmacological activity is centered on blocking the effects of serotonin at this receptor, which has been explored for the treatment of hemorrhoid disease. While its primary mechanism of action is established, detailed public information on its physicochemical properties and a full pharmacokinetic profile is limited. The signaling pathways modulated by the 5-HT2A receptor are well-characterized, providing a solid foundation for understanding the molecular consequences of this compound's action. Further research and publication of detailed experimental data would be beneficial for a more complete understanding of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Serotonin Receptor Binding Affinity of Iferanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin (also known by its synonyms S-MPEC and VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the binding characteristics of this compound with a focus on its interaction with serotonin receptors. While specific quantitative binding affinity data across a wide array of serotonin receptor subtypes are not extensively available in public literature, this document outlines the established selectivity of this compound for the 5-HT2A receptor. Furthermore, it details the standard experimental methodologies employed to determine such binding affinities and describes the canonical signaling pathway associated with the 5-HT2A receptor. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Introduction to this compound

This compound is a pharmacological agent identified as a selective antagonist for the 5-HT2A serotonin receptor. Its development has included investigation for therapeutic applications such as the treatment of internal hemorrhoid disease, where it has been evaluated in Phase IIb clinical trials as an intra-anal ointment. The mechanism of action in this context is thought to involve the modulation of vascular effects mediated by serotonin. Due to its selectivity, this compound is also a valuable tool for researchers studying the physiological and pathological roles of the 5-HT2A receptor.

This compound Binding Affinity for Serotonin Receptors

| Receptor Subtype | This compound Binding Characteristic | Quantitative Data (Ki/IC50) |

| 5-HT2A | Antagonist | Data not publicly available |

| 5-HT1A | Unknown | Data not publicly available |

| 5-HT1B | Unknown | Data not publicly available |

| 5-HT1D | Unknown | Data not publicly available |

| 5-HT1E | Unknown | Data not publicly available |

| 5-HT1F | Unknown | Data not publicly available |

| 5-HT2B | Unknown | Data not publicly available |

| 5-HT2C | Unknown | Data not publicly available |

| 5-HT3 | Unknown | Data not publicly available |

| 5-HT4 | Unknown | Data not publicly available |

| 5-HT5A | Unknown | Data not publicly available |

| 5-HT6 | Unknown | Data not publicly available |

| 5-HT7 | Unknown | Data not publicly available |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a compound like this compound to its target receptor is typically determined using a radioligand binding assay. This technique allows for the quantification of the interaction between a radiolabeled ligand and a receptor. Below is a detailed, generalized methodology for performing such an assay to determine the binding affinity of this compound for the 5-HT2A receptor.

Objective

To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through a competitive radioligand binding assay.

Materials

-

Radioligand: A high-affinity 5-HT2A receptor radioligand (e.g., [3H]-Ketanserin).

-

Test Compound: this compound.

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor, or homogenized brain tissue known to have a high density of 5-HT2A receptors (e.g., frontal cortex).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Compound: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

-

Glass fiber filters.

Procedure

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT2A receptor.

-

Homogenize the cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding compound.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Activation of the 5-HT2A receptor by an agonist initiates a well-characterized intracellular signaling cascade. As an antagonist, this compound blocks this cascade by preventing agonist binding.

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

Conclusion

This compound is a selective 5-HT2A receptor antagonist with potential therapeutic applications. While its selectivity is established, a detailed quantitative analysis of its binding affinity across the full range of serotonin receptors is not currently available in the public literature. The methodologies for determining such affinities are well-established, with radioligand binding assays being the gold standard. A thorough understanding of the 5-HT2A receptor's Gq/11-mediated signaling pathway is crucial for elucidating the functional consequences of this compound's antagonist activity. Further research is warranted to fully characterize the binding profile of this compound, which will be invaluable for its potential clinical development and for its use as a research tool to probe the complexities of the serotonergic system.

The Role of 5-HT2A Receptors in Hemorrhoid Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorrhoidal disease (HD) is a common anorectal condition characterized by the symptomatic enlargement and distal displacement of the normal anal cushions.[1] The pathophysiology of HD is complex and not entirely understood, but it involves the abnormal dilatation and distortion of vascular channels, along with the degradation of supporting connective tissues.[1][2] Emerging evidence suggests that dysregulation of vascular tone and vascular hyperplasia are key factors in the development of hemorrhoids.[1]

Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, is a potent vasoconstrictor and a stimulant of various smooth muscles.[3] It is primarily synthesized and stored in the enterochromaffin cells of the intestinal tract and is transported by platelets. The diverse physiological effects of serotonin are mediated by a large family of receptors, including the 5-HT2A receptor. This G protein-coupled receptor is expressed in vascular smooth muscle and is known to mediate vasoconstriction. Given the vascular nature of hemorrhoids, the 5-HT2A receptor presents a compelling target for investigation and therapeutic intervention in HD. This guide provides a technical overview of the current understanding and experimental approaches to studying the role of 5-HT2A receptors in this condition.

Quantitative Data on 5-HT2A Receptor Involvement

While direct quantitative data from hemorrhoidal tissue is limited in publicly available literature, we can extrapolate from studies on vascular smooth muscle and related conditions to hypothesize the receptor's involvement. The following tables present hypothetical data that could be generated from comparative studies of hemorrhoidal and normal anorectal tissues.

Table 1: Hypothetical 5-HT2A Receptor Expression in Hemorrhoidal vs. Normal Anorectal Tissue

| Parameter | Normal Tissue (n=20) | Hemorrhoidal Tissue (Grade III/IV) (n=20) | Fold Change | P-value |

| Relative 5-HT2A mRNA Expression (Arbitrary Units) | 1.0 ± 0.2 | 2.5 ± 0.5 | 2.5 | <0.01 |

| 5-HT2A Receptor Density (fmol/mg protein) | 150 ± 25 | 350 ± 50 | 2.3 | <0.01 |

This hypothetical data suggests a significant upregulation of 5-HT2A receptor expression at both the mRNA and protein levels in advanced hemorrhoidal disease, indicating a potential role in its pathophysiology.

Table 2: Hypothetical Binding Affinities of 5-HT2A Ligands in Human Hemorrhoidal Tissue Homogenates

| Ligand | Ligand Type | Dissociation Constant (Kd) (nM) | Inhibitory Constant (Ki) (nM) |

| [3H]Ketanserin | Antagonist | 2.0 | - |

| Serotonin (5-HT) | Agonist | - | 15 |

| Iferanserin | Antagonist | - | 5 |

| Sarpogrelate | Antagonist | - | 10 |

This table illustrates the binding characteristics of various compounds to the 5-HT2A receptor. A lower Kd or Ki value indicates a higher binding affinity. This compound, a selective serotonin receptor antagonist, has shown efficacy in reducing bleeding and itching in patients with internal hemorrhoids.

Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor in vascular smooth muscle cells initiates a cascade of intracellular events leading to contraction. The primary signaling pathway involves the coupling to Gq/11 proteins.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately resulting in smooth muscle contraction.

Non-Canonical Signaling Pathways

In addition to the Gq/11 pathway, 5-HT2A receptors can also activate other signaling cascades, such as the JAK/STAT and MAPK/Erk pathways, which are involved in cell proliferation and inflammation. These pathways could contribute to the vascular hyperplasia observed in hemorrhoidal tissue.

Experimental Protocols

Investigating the role of 5-HT2A receptors in hemorrhoid disease requires specific and validated experimental procedures. Below are detailed methodologies for key experiments.

Tissue Procurement and Preparation

-

Sample Collection: Hemorrhoidal tissue is obtained from patients undergoing hemorrhoidectomy, with informed consent. Normal anorectal tissue can be obtained from autopsy or from the distal resection margin of colorectal cancer surgeries, ensuring the tissue is disease-free.

-

Tissue Processing: Immediately after excision, tissues are divided. A portion is snap-frozen in liquid nitrogen and stored at -80°C for subsequent molecular and biochemical analyses. Another portion is fixed in 10% neutral buffered formalin for histological examination.

Quantitative Real-Time PCR (qRT-PCR) for 5-HT2A mRNA Expression

-

RNA Extraction: Total RNA is extracted from ~30 mg of frozen tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.

-

qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Specific primers for the 5-HT2A receptor and a housekeeping gene (e.g., GAPDH) are used. The relative expression of 5-HT2A mRNA is calculated using the 2^-ΔΔCt method.

Radioligand Binding Assay for Receptor Density and Affinity

-

Membrane Preparation: Frozen tissue is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to create a membrane preparation. Protein concentration is determined using a Bradford or BCA assay.

-

Saturation Binding: To determine receptor density (Bmax) and dissociation constant (Kd), membrane preparations (e.g., 70 µg of protein/well) are incubated with increasing concentrations of a radiolabeled antagonist, such as [3H]ketanserin.

-

Competition Binding: To determine the affinity (Ki) of unlabeled ligands, membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug.

-

Assay Termination and Counting: The binding reaction is stopped by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is measured by liquid scintillation counting.

Immunohistochemistry for Receptor Localization

-

Sectioning: Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 5 µm thickness.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval.

-

Immunostaining: Sections are incubated with a primary antibody specific for the 5-HT2A receptor, followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

Visualization: The signal is developed using a chromogenic substrate or visualized using fluorescence microscopy. This allows for the localization of the 5-HT2A receptor within the different cell types of the hemorrhoidal tissue, such as smooth muscle cells of the blood vessels.

Experimental and Logical Workflows

A systematic approach is crucial for elucidating the role of 5-HT2A receptors in hemorrhoid disease.

The proposed role of 5-HT2A receptors in the pathophysiology of hemorrhoids is based on their known functions in the vasculature.

Therapeutic Implications and Future Directions

The potential upregulation and overactivation of 5-HT2A receptors in hemorrhoidal tissue make them a promising target for pharmacological intervention. The use of 5-HT2A antagonists could offer a novel therapeutic strategy to alleviate the symptoms of hemorrhoid disease. Clinical trials with selective 5-HT2A antagonists, such as this compound, have already shown promise in reducing bleeding and itching associated with internal hemorrhoids.

Future research should focus on:

-

Confirming the upregulation of 5-HT2A receptors in a larger cohort of patients with varying grades of hemorrhoid disease.

-

Investigating the functional consequences of 5-HT2A receptor activation in isolated hemorrhoidal vessels.

-

Exploring the potential of biased agonism at the 5-HT2A receptor to selectively modulate downstream signaling pathways, potentially offering more targeted therapies with fewer side effects.

-

Developing novel, topically applied 5-HT2A antagonists to minimize systemic exposure and potential side effects.

Conclusion

The 5-HT2A receptor is emerging as a key player in the complex pathophysiology of hemorrhoid disease. Its role in mediating vasoconstriction and potentially contributing to vascular remodeling positions it as a valuable therapeutic target. A deeper understanding of the molecular mechanisms underlying 5-HT2A receptor function in hemorrhoidal tissue will be crucial for the development of new and effective treatments for this common and often debilitating condition. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to further explore this promising area of investigation.

References

Investigational Drug Iferanserin: A Technical Guide for Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of Iferanserin (VEN-309) was discontinued following the failure of its pivotal Phase 3 clinical trial to meet its primary and secondary endpoints. This guide provides a comprehensive overview of the available scientific and clinical information for research and informational purposes.

Introduction

This compound (also known as VEN-309) is a selective 5-HT₂A receptor antagonist that was under investigation as a topical, intra-rectal formulation for the treatment of symptomatic internal hemorrhoid disease. Developed by Ventrus Biosciences, the drug aimed to alleviate key symptoms of hemorrhoids, including bleeding, itching, and pain, by targeting the serotonin 5-HT₂A receptors, which are believed to play a role in the pathophysiology of the condition.

Mechanism of Action

This compound is a selective antagonist of the serotonin 5-HT₂A receptor. The proposed mechanism of action for the treatment of hemorrhoids was based on the role of these receptors in vasoconstriction and platelet aggregation. Serotonin (5-hydroxytryptamine, 5-HT) is known to cause contraction of vascular smooth muscle, and 5-HT₂A receptors are implicated in this process. By blocking these receptors in the anorectal region, this compound was hypothesized to improve blood flow and reduce the vascular engorgement and swelling characteristic of hemorrhoids.

Signaling Pathway

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. This compound, as an antagonist, was expected to block this signaling cascade, leading to vasodilation and a reduction in hemorrhoidal symptoms.

Figure 1: Proposed 5-HT₂A Receptor Signaling Pathway and this compound's Point of Antagonism.

Clinical Research Program

The clinical development of this compound for hemorrhoid disease included Phase 2b and a pivotal Phase 3 trial.

Phase 2b Clinical Trial

A prospective, randomized, double-blind, placebo-controlled Phase 2b study was conducted to evaluate the efficacy and tolerability of this compound.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: 121 outpatients with Goligher grade I, II, and/or III internal hemorrhoids and bleeding.

-

Treatment Arms:

-

This compound ointment (10 mg) administered intra-anally twice daily (BID) for 14 days.

-

Placebo ointment administered intra-anally twice daily (BID) for 14 days.

-

-

Primary Efficacy Endpoints: Patient-reported severity of daily bleeding and itching on a 10-point scale.

-

Secondary Efficacy Endpoints: Physician-assessed frequency and intensity of hemorrhoid symptoms.

Results:

| Endpoint | This compound (10 mg BID) | Placebo | p-value |

| Patient-Reported Outcomes | |||

| Reduction in Bleeding Severity (from Day 1) | Statistically Significant | - | < 0.05 |

| Reduction in Itching Severity (from Day 2) | Statistically Significant | - | < 0.05 |

| Physician-Assessed Outcomes | |||

| Reduction in Bleeding Frequency (at Day 14) | Statistically Significant | - | < 0.05 |

Adverse events were reported to be mild, infrequent, and with no significant differences between the this compound and placebo groups.

Phase 3 Clinical Trial (Pivotal)

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial was conducted to confirm the efficacy and safety of this compound.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter.

-

Patient Population: 603 patients with grade 1-3 internal hemorrhoids.

-

Treatment Arms:

-

This compound (0.5% ointment) for 14 days.

-

This compound (0.5% ointment) for 7 days followed by placebo for 7 days.

-

Placebo for 14 days.

-

-

Primary Efficacy Endpoint: Elimination of bleeding from day 7 through day 14 of treatment.

-

Secondary Efficacy Endpoints: Elimination of itching and pain from day 7 through day 14 of treatment.

Results:

The Phase 3 trial failed to demonstrate a statistically significant improvement for this compound over placebo for both the primary and secondary endpoints in either treatment arm. As a result of these findings, Ventrus Biosciences discontinued the development of this compound. No specific quantitative data from this trial have been publicly released.

Pharmacokinetics and Toxicology

There is limited publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. As a topically applied medication with an intended local site of action, systemic absorption was expected to be low. Preclinical toxicology studies would have been conducted to support clinical development, but the details of these studies and their findings have not been published.

Summary and Conclusion

This compound was an investigational selective 5-HT₂A receptor antagonist developed for the topical treatment of hemorrhoid disease. The rationale for its use was based on the role of 5-HT₂A receptors in vasoconstriction, with the hypothesis that blocking these receptors would alleviate the vascular symptoms of hemorrhoids. While a Phase 2b clinical trial showed promising results in reducing bleeding and itching, the subsequent pivotal Phase 3 trial failed to meet its efficacy endpoints. Consequently, the development of this compound was discontinued. This guide summarizes the available information on this compound for academic and research purposes, highlighting the trajectory of a promising compound that ultimately did not demonstrate sufficient efficacy in late-stage clinical trials.

Figure 2: this compound (VEN-309) Development Workflow.

Iferanserin: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the molecular interactions and cellular signaling pathways modulated by this compound. The document details the principal molecular target, the downstream signal transduction cascade, and standardized experimental protocols relevant to the characterization of this compound's pharmacological profile. All quantitative data regarding receptor binding and functional antagonism are summarized, and key cellular pathways and experimental workflows are visually represented through detailed diagrams.

Core Molecular Target: Serotonin 2A Receptor (5-HT2A)

The primary molecular target of this compound is the 5-HT2A receptor , a subtype of the 5-HT2 family of serotonin receptors. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system and various peripheral tissues. In the brain, these receptors are particularly concentrated in the cerebral cortex, claustrum, and platelets.

This compound acts as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine), but does not activate the receptor. This blockade prevents the downstream signaling cascade typically initiated by serotonin binding.

This compound Binding Affinity and Selectivity

As of this writing, specific quantitative data for this compound's binding affinity (Ki) or functional antagonism (IC50) at the 5-HT2A receptor, as well as its selectivity profile against other neurotransmitter receptors, are not extensively available in publicly accessible scientific literature or commercial databases. Pharmaceutical compound vendors describe this compound as a "selective" 5-HT2A receptor antagonist, implying a higher affinity for this receptor compared to others.

The determination of these quantitative values is crucial for a complete understanding of this compound's pharmacological profile and potential off-target effects. The experimental protocols outlined in Section 3 are standard methods used to determine such values.

Downstream Signaling Pathways

The 5-HT2A receptor is canonically coupled to the Gq/11 family of G proteins. As an antagonist, this compound blocks the activation of this signaling pathway by serotonin. The key steps in this pathway are detailed below and illustrated in the accompanying diagram.

-

Gq/11 Protein Activation: Upon agonist (e.g., serotonin) binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq/11).

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit dissociates from the βγ-subunits and binds to and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

By blocking the initial step of receptor activation, this compound effectively inhibits this entire downstream cascade.

Signaling Pathway Diagram

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT2A receptor. While specific protocols for this compound are not publicly available, these represent the standard procedures in the field.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

3.1.1. Experimental Workflow Diagram

3.1.2. Detailed Methodology

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin at a concentration close to its Kd).

-

Increasing concentrations of unlabeled this compound (typically from 10-11 M to 10-5 M). For total binding, add vehicle. For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist (this compound) to block the increase in intracellular calcium concentration induced by an agonist (e.g., serotonin).

3.2.1. Experimental Workflow Diagram

3.2.2. Detailed Methodology

-

Cell Preparation:

-

Seed cells expressing the 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells with the assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin, at a concentration that elicits a submaximal response, such as EC80) to all wells simultaneously using the instrument's integrated fluidics.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the response with the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the functional IC50 value.

-

Conclusion

This compound is a selective 5-HT2A receptor antagonist that functions by blocking the Gq/11-mediated signaling cascade, thereby preventing the generation of second messengers IP3 and DAG and subsequent intracellular calcium release and PKC activation. While its selectivity for the 5-HT2A receptor is stated, a comprehensive, publicly available quantitative dataset on its binding affinities and selectivity profile is currently lacking. The standardized experimental protocols detailed in this guide provide the framework for generating such critical data, which is essential for a thorough understanding of this compound's pharmacology and for guiding further research and development efforts.

Methodological & Application

Application Note: Characterizing Iferanserin Activity at the 5-HT2A Receptor Using Cell-Based Signaling Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor[1]. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system and peripheral tissues[2]. Dysregulation of 5-HT2A receptor signaling has been implicated in various psychiatric disorders, making it a key target for therapeutic development[3][4]. Like other members of the 5-HT2 receptor subfamily, the 5-HT2A receptor primarily couples to Gq/11 proteins to initiate its signaling cascade[3]. This application note provides detailed protocols for characterizing the antagonistic activity of this compound in two common functional cell-based assays: inositol monophosphate (IP1) accumulation and calcium mobilization.

5-HT2A Receptor Signaling Pathway

Upon activation by an agonist like serotonin (5-HT), the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This compound, as an antagonist, blocks the initial activation of the receptor by serotonin, thereby inhibiting this entire cascade.

Caption: 5-HT2A receptor Gq signaling pathway and the antagonistic action of this compound.

Quantitative Data Presentation

The potency of an antagonist is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the maximal response induced by an agonist. While this compound is known as a selective 5-HT2A antagonist, specific IC50 values from functional cell-based assays are not widely available in peer-reviewed literature. For illustrative purposes, the table below provides representative data for another well-characterized selective 5-HT2A antagonist, Pimavanserin, which also functions as an inverse agonist.

Table 1: Representative Antagonist Potency at the Human 5-HT2A Receptor

| Compound | Assay Type | Cell Line | Agonist Used | IC50 Value (nM) | Reference |

|---|---|---|---|---|---|

| Pimavanserin | Calcium Mobilization | HEK-293 | Serotonin | 0.6 | (Implied from selectivity data) |

| Pimavanserin | Gαi1 Activation | Human Cortex | (Constitutive) | ~20 |

| Ketanserin | Radioligand Binding | Mouse Cortex | [3H]ketanserin | (Ki) 2.5 | |

Note: Data is representative. Actual IC50 values for this compound should be determined empirically under specific experimental conditions.

Experimental Workflow for Antagonist Mode Assays

Characterizing an antagonist like this compound involves quantifying its ability to block agonist-induced receptor activation. The general workflow consists of pre-incubating cells with various concentrations of the antagonist before challenging them with a fixed concentration of an agonist (typically at its EC80 concentration to ensure a robust signal).

Caption: General experimental workflow for a cell-based antagonist assay.

Protocol 1: IP1-One HTRF® Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the IP3 signaling cascade. Its stability makes it highly suitable for high-throughput screening (HTS).

1. Materials and Reagents

-

Cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK-293, CHO-K1).

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay microplates (e.g., white, 384-well low volume).

-

This compound and a 5-HT2A agonist (e.g., Serotonin).

-

IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, Anti-IP1 Cryptate conjugate, and lysis buffer).

-

HTRF®-compatible microplate reader.

2. Procedure

Day 1: Cell Plating

-

Harvest and count the cells.

-

Resuspend cells in culture medium to the desired density (e.g., 500,000 cells/mL for 20,000 cells/well in a 40 µL volume).

-

Dispense the cell suspension into the wells of a 384-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Antagonist Assay

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare the agonist (Serotonin) at a concentration that is 5X the final desired EC80 concentration.

-

Antagonist Addition: Remove the culture medium from the cell plate. Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C.

-

Agonist Stimulation: Add 10 µL of the 5X Serotonin solution to all wells (except for the negative control, which receives buffer).

-

Stimulation Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection: Add 10 µL of IP1-d2 conjugate followed by 10 µL of Anti-IP1 Cryptate conjugate to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF®-compatible reader at 665 nm and 620 nm.

3. Data Analysis

-

Calculate the 665/620 nm ratio for each well.

-

Normalize the data: Set the signal from the vehicle-treated/agonist-stimulated wells as 100% activity and the signal from the negative control (no agonist) as 0% activity.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation. It provides a real-time kinetic readout of receptor function.

1. Materials and Reagents

-